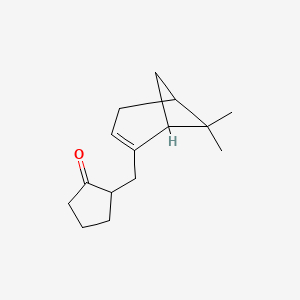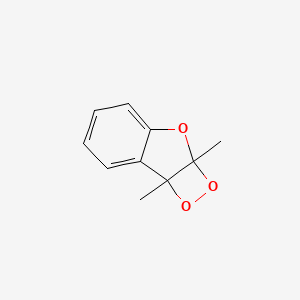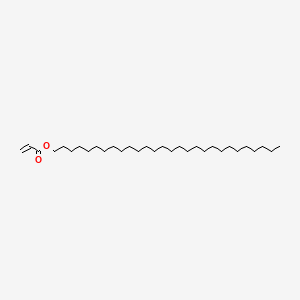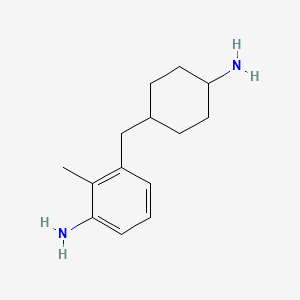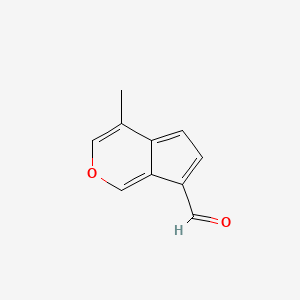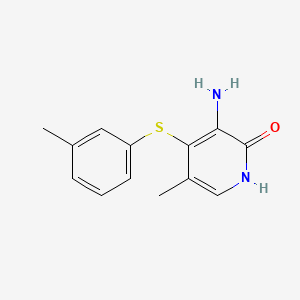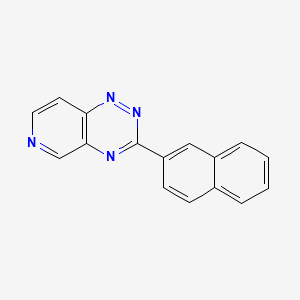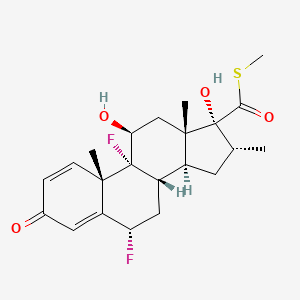
1,2-Benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1,2-bencenodicarboxílico, mono((difenilmetilen)hidrazida) típicamente implica la reacción del ácido 1,2-bencenodicarboxílico con difenilmetilenhidrazina. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para promover la formación del producto deseado, que luego se purifica por recristalización.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucrarían rutas sintéticas similares a las utilizadas en entornos de laboratorio. La escalabilidad de la reacción requeriría la optimización de las condiciones de reacción, como la temperatura, la elección del solvente y las técnicas de purificación, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1,2-bencenodicarboxílico, mono((difenilmetilen)hidrazida) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en aminas.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrófila suelen utilizar reactivos como bromo o ácido nítrico en condiciones ácidas.
Principales productos formados
Oxidación: Derivados oxidados del compuesto original.
Reducción: Aminas y otras formas reducidas del grupo hidrazida.
Sustitución: Compuestos aromáticos sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 1,2-bencenodicarboxílico, mono((difenilmetilen)hidrazida) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la preparación de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos debido a su estructura química única.
Mecanismo De Acción
El mecanismo de acción del ácido 1,2-bencenodicarboxílico, mono((difenilmetilen)hidrazida) implica su interacción con objetivos moleculares en sistemas biológicos. El compuesto puede unirse a enzimas o receptores específicos, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 1,2-bencenodicarboxílico, mono(fenilmetil) éster: Similar en estructura pero con un grupo éster fenilmetil en lugar de un grupo hidrazida difenilmetilen.
Ácido 1,2-bencenodicarboxílico, monobencil éster: Otro derivado con un grupo éster bencil.
Unicidad
El ácido 1,2-bencenodicarboxílico, mono((difenilmetilen)hidrazida) es único debido a la presencia del grupo hidrazida difenilmetilen, que imparte propiedades químicas y biológicas distintas en comparación con otros derivados del ácido 1,2-bencenodicarboxílico.
Propiedades
Número CAS |
160282-35-9 |
|---|---|
Fórmula molecular |
C21H16N2O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-[(benzhydrylideneamino)carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H16N2O3/c24-20(17-13-7-8-14-18(17)21(25)26)23-22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24)(H,25,26) |
Clave InChI |
JSBWNKCZWATLDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



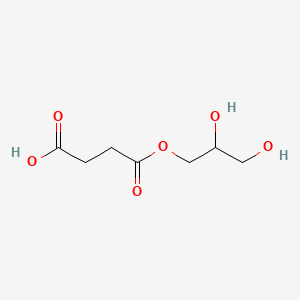

![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
